4-(3-Fluoropyridin-2-yl)benzoic acid
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Overview
Description
“4-(3-Fluoropyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H8FNO2 . It has a molecular weight of 217.2 . It is also known by other synonyms such as “4-(Pyridin-2-yl)benzoic acid” and "4-(2-Pyridyl)benzoic acid" .
Molecular Structure Analysis
The InChI code for “4-(3-Fluoropyridin-2-yl)benzoic acid” is 1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
1. Synthesis of Fluorinated Pyridines
- Application Summary : This compound is used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of various reactions including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes : The synthesis of these fluoropyridines has led to compounds with interesting and unusual physical, chemical and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
2. Synthesis of Hydrazone Derivatives
- Application Summary : “4-(3-Fluoropyridin-2-yl)benzoic acid” is used in the synthesis of hydrazone derivatives of coumarin-substituted compounds .
- Results or Outcomes : These compounds have shown antimicrobial activity against various strains of bacteria .
3. Synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives
- Application Summary : This compound is used in the synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives .
- Results or Outcomes : These compounds have shown growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, and its drug-resistant variants .
4. Heterocyclization with α-oxocarboxylic acids
5. Suzuki-Miyaura Coupling Reactions
6. Precursor to Biologically Active Molecules
- Application Summary : This compound is used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
7. Heterocyclization with α-oxocarboxylic acids
8. Suzuki-Miyaura Coupling Reactions
9. Precursor to Biologically Active Molecules
Safety And Hazards
Future Directions
While specific future directions for “4-(3-Fluoropyridin-2-yl)benzoic acid” are not mentioned in the search results, there is a general interest in the development of fluorinated chemicals due to their interesting and unusual physical, chemical, and biological properties . This suggests that “4-(3-Fluoropyridin-2-yl)benzoic acid” and related compounds could be subjects of future research in medicinal chemistry and chemical biology .
properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFLAVUDJSGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737962 |
Source
|
Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridin-2-yl)benzoic acid | |
CAS RN |
1260650-69-8 |
Source
|
Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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